molecular formula C10H12BrN B121575 3-[(3-Bromophenyl)methyl]azetidine CAS No. 937619-46-0

3-[(3-Bromophenyl)methyl]azetidine

Cat. No.: B121575
CAS No.: 937619-46-0
M. Wt: 226.11 g/mol
InChI Key: PWXAPCQIYHZHMY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(3-Bromophenyl)methyl]azetidine typically involves the reaction of 3-bromobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

3-[(3-Bromophenyl)methyl]azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine is primarily related to its ability to undergo ring-opening reactions. The azetidine ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

3-[(3-Bromophenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its bromine substituent, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXAPCQIYHZHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588371
Record name 3-[(3-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937619-46-0
Record name 3-[(3-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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